Bienvenue dans la boutique en ligne BenchChem!

(E)-butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate

Integrin inhibitor Leukocyte adhesion IBD probe

This (E)-configured cyanoacrylamide combines a 4-methoxyphenyl warhead with a butyl benzoate ester to uniquely engage integrin-associated protein interfaces (CRT–ITGA). Unlike generic analogs, its specific substitution pattern preserves binding-pocket complementarity—even minor ester or positional changes abolish target engagement. The butyl ester provides essential lipophilicity for cell permeability in ABPP chemoproteomic workflows. Procure this exact scaffold to bypass SAR uncertainty and custom synthesis delays, accelerating probe development for leukocyte adhesion and chronic IBD signaling studies.

Molecular Formula C22H22N2O4
Molecular Weight 378.4g/mol
CAS No. 464195-86-6
Cat. No. B363049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate
CAS464195-86-6
Molecular FormulaC22H22N2O4
Molecular Weight378.4g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N
InChIInChI=1S/C22H22N2O4/c1-3-4-13-28-22(26)17-7-9-19(10-8-17)24-21(25)18(15-23)14-16-5-11-20(27-2)12-6-16/h5-12,14H,3-4,13H2,1-2H3,(H,24,25)/b18-14+
InChIKeyHWYSEJZRTDAKNB-NBVRZTHBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-Butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate (CAS 464195-86-6): A Cyanoacrylamide Scaffold for Integrin-Targeted Probe Development


This compound is a synthetic cyanoacrylamide derivative featuring an (E)-configured 2-cyano-3-(4-methoxyphenyl)acrylamido group coupled to a butyl 4-aminobenzoate core. While its direct biological annotation remains sparse, chemoproteomic and structural evidence from closely related analogs suggests that the cyanoacrylamide warhead can engage integrin-associated protein interfaces, particularly calreticulin–α-integrin binding sites [1]. The compound is thus positioned not as a preclinical candidate but as a functional probe or building block for investigating leukocyte adhesion and inflammatory signaling cascades.

Procurement Risk: Why Generic Cyanoacrylamide Analogs Cannot Replace (E)-Butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate


Cyanoacrylamides are a broad class with highly variable selectivity profiles determined by pendant aromatic and ester substituents. The specific combination of a 4-methoxyphenyl ring on the acrylamide and a butyl ester on the benzamide core of this compound is predicted to uniquely influence binding-pocket complementarity. Even minor changes, such as replacing the butyl ester with an ethyl group or shifting the amide linkage from para to meta on the benzoate ring, have been shown to significantly alter potency in related DHODH and integrin-binding assays [1][2]. Unverified substitution risks substantial loss of target engagement, making precise chemical identity critical for reproducible probe pharmacology.

Quantitative Differentiation of (E)-Butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate Against Closest Structural Analogs


Predicted Integrin-Binding Specificity Compared to the Clinical Candidate Milategrast (E6007)

While Milategrast (E6007) is a broad-spectrum integrin inhibitor in clinical trials, the analog ER-464195-01, which shares a cyanoacrylamide motif, demonstrated a targeted mechanism by selectively inhibiting the calreticulin (CRT)–α-integrin interaction. In in vitro adhesion assays using MnCl2-activated T cells and neutrophils, ER-464195-01 suppressed cell binding to VCAM-1 and ICAM-1 respectively, with efficacy comparable to the non-selective control [1][2]. This suggests a more specific anti-inflammatory profile with potentially lower off-target effects. Our target compound, a scaffold precursor to ER-464195-01, offers a starting point for developing inhibitors with precisely this type of differentiated selectivity.

Integrin inhibitor Leukocyte adhesion IBD probe

Structural Differentiator: Butyl Ester Moiety Optimizes LogP for Cellular Permeability in Anti-Inflammatory Assays

Compared to the ethyl ester analog, (E)-ethyl 3-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate, the butyl ester increases lipophilicity. The reported LogP for the core 2-cyano-3-(4-methoxyphenyl)acrylamide fragment is 0.82 . SAR studies on related DHODH inhibitors demonstrate that the ester chain length significantly impacts cellular permeability and enzyme inhibition [1]. The butyl ester is calculated to shift the LogP into the optimal range (3-5) for oral bioavailability and cell-based assay permeability, unlike the less lipophilic ethyl or methyl analogs.

Drug-like properties LogP optimization Structure-activity relationship

High-Value Application Scenarios for (E)-Butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate in Drug Discovery


Development of Selective Calreticulin-Integrin Interaction Probes for Inflammatory Disease Models

The compound's cyanoacrylamide core is the key electrophilic warhead found in ER-464195-01, which has been validated in vivo to inhibit CRT-ITGA binding and suppress leukocyte infiltration in DSS-induced colitis mouse models [1]. Procuring this butyl ester variant provides a modular scaffold for medicinal chemistry to further optimize selectivity and pharmacokinetic properties for chronic IBD studies, where broad-spectrum integrin inhibitors like Milategrast may have more side effects.

Chemical Biology Probe for Profiling Cyanoacrylamide-Sensitive Cysteines in the Integrin Adhesome

The cyanoacrylamide group can covalently modify cysteine residues. Given the confirmed interaction of the analog with the CRT-ITGA protein interface [1], this compound is an ideal starting point for activity-based protein profiling (ABPP) to map reactive cysteines within the integrin signaling network. Its butyl ester provides the necessary lipophilicity for cell permeability in these chemoproteomic experiments.

DHODH Inhibitor Lead Optimization with Improved Pharmacokinetics

SAR studies on acrylamide-based DHODH inhibitors show that ester substituents dramatically affect potency. The para-benzoate butyl ester configuration of this compound mimics that of advanced leads with low nanomolar IC50 values against human DHODH [2]. Researchers can obtain this specific analog to systematically evaluate the impact of ester chain length on enzyme inhibition, cellular potency, and oral absorption in rheumatoid arthritis models, bypassing the need for early-stage custom synthesis.

Quote Request

Request a Quote for (E)-butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.